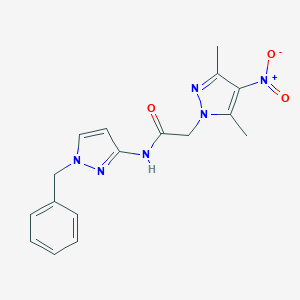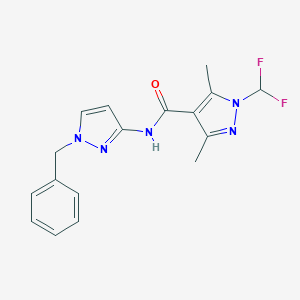
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potential as a potent anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science such as neurodegenerative diseases and inflammation. Finally, more research is needed to investigate the potential toxicity and safety of this compound for human use.
Conclusion
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety for human use.
Métodos De Síntesis
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 1-benzyl-3-(3,5-dimethyl-4-nitropyrazol-1-yl)pyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Fórmula molecular |
C17H18N6O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-3-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(19-12)11-16(24)18-15-8-9-21(20-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,18,20,24) |
Clave InChI |
BJWBRPYMLXRDPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)